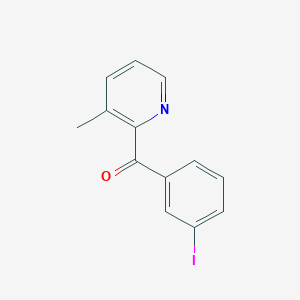

2-(3-Iodobenzoyl)-3-methylpyridine

Beschreibung

Contextualization within Heterocyclic Chemistry and Halogenated Organic Compounds

2-(3-Iodobenzoyl)-3-methylpyridine is classified as a heterocyclic and a halogenated organic compound. Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to organic chemistry and biochemistry. google.comwikipedia.org The pyridine (B92270) ring, a six-membered heterocycle with one nitrogen atom, is a core component of many biologically active molecules and functional materials. google.comnih.gov

The presence of an iodine atom on the benzoyl ring places this molecule within the category of halogenated organic compounds. Halogen atoms can significantly influence a molecule's physical and chemical properties, including its reactivity, lipophilicity, and metabolic stability. chemicalbook.com The carbon-iodine bond, in particular, is often utilized in synthetic chemistry as a handle for further functionalization through various cross-coupling reactions.

Significance of Pyridine-Based and Benzoyl-Substituted Scaffolds in Chemical Research

Both pyridine and benzoyl-substituted structures are considered "privileged scaffolds" in medicinal chemistry and materials science. This is due to their prevalence in a wide range of biologically active compounds and functional materials.

The pyridine ring is a key element in numerous pharmaceuticals, agrochemicals, and natural products. wikipedia.orgnih.gov Its nitrogen atom can act as a hydrogen bond acceptor and provides a site for protonation, influencing the molecule's solubility and interaction with biological targets. nih.gov The substitution pattern on the pyridine ring can be readily modified, allowing for the fine-tuning of its electronic and steric properties.

The benzoyl group, a phenyl ring attached to a carbonyl group, is another crucial structural motif. nih.gov It is found in a variety of natural products and synthetic compounds with diverse biological activities. nih.gov The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, while the phenyl ring can engage in pi-stacking interactions. The presence of substituents on the benzoyl ring, such as the iodine atom in the compound of interest, further expands the chemical space and potential applications. rsc.org

Rationale for Comprehensive Academic Investigation of this compound

The combination of a 3-methylpyridine (B133936) moiety and a 3-iodobenzoyl group in a single molecule provides a strong rationale for its comprehensive academic investigation. The specific arrangement of these functional groups is likely to result in unique physicochemical properties and reactivity.

The methyl group at the 3-position of the pyridine ring can influence the molecule's conformation and electronic properties. The iodine atom at the 3-position of the benzoyl ring introduces a site for potential cross-coupling reactions, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The ketone linkage between the two rings provides a polar group that can participate in various intermolecular interactions.

A thorough investigation of this compound would likely involve its synthesis, purification, and characterization using modern analytical techniques. Subsequent studies could explore its reactivity in various chemical transformations and evaluate its potential as a building block in the synthesis of more complex molecules with potential applications in fields such as medicinal chemistry and materials science.

Interactive Data Tables

To further illustrate the context of this compound, the following tables provide information on the parent scaffolds.

Table 1: Properties of 3-Methylpyridine

| Property | Value | Reference |

| Chemical Formula | C₆H₇N | wikipedia.org |

| Molar Mass | 93.13 g/mol | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Boiling Point | 144 °C | wikipedia.org |

| Melting Point | -18 °C | wikipedia.org |

| Density | 0.957 g/mL | wikipedia.org |

| Solubility in Water | Miscible | wikipedia.org |

Eigenschaften

IUPAC Name |

(3-iodophenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c1-9-4-3-7-15-12(9)13(16)10-5-2-6-11(14)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILQLDPYIKJXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Elucidation of 2 3 Iodobenzoyl 3 Methylpyridine

Strategic Approaches for Constructing the 2-(3-Iodobenzoyl)-3-methylpyridine Core

The assembly of the target molecule can be approached through several strategic pathways, primarily categorized as convergent and divergent syntheses. The choice of strategy depends on factors such as the availability of starting materials, desired yield, and the potential for creating a library of related compounds.

Convergent and Divergent Synthesis Strategies

In contrast, a divergent synthesis would start from a common core structure that is subsequently modified to introduce the required functionalities. wikipedia.org For example, one could begin with 2-benzoyl-3-methylpyridine (B1315211) and then introduce the iodine atom at the meta-position of the benzoyl ring in a later step. This strategy is particularly useful for creating a library of analogs with different substituents on the benzoyl ring. wikipedia.org Diversity-oriented synthesis (DOS) is an extension of this concept, aiming to generate structurally diverse molecules from a common starting point. wikipedia.org

| Strategy | Description | Advantages | Disadvantages |

| Convergent | Two or more fragments are synthesized independently and then joined together. rsc.org | Higher overall yield, easier purification of intermediates. | Requires careful planning of the final coupling step. |

| Divergent | A common intermediate is used to generate a library of related compounds through various reactions. wikipedia.orgnih.gov | Efficient for creating molecular diversity, allows for late-stage functionalization. | Overall yield can be lower for a specific target. |

Functionalization of Pyridine (B92270) and Benzoyl Precursors

The successful synthesis of this compound heavily relies on the selective functionalization of the pyridine and benzoyl precursors to ensure the correct placement of the methyl and iodo groups.

Introducing an iodine atom at the meta-position of a benzoyl group requires specific iodination conditions to overcome the ortho- and para-directing effects of the activating carbonyl group. While direct iodination of benzaldehyde (B42025) or benzoic acid often leads to a mixture of isomers, several methods offer improved regioselectivity. The use of activating groups or specific catalysts can direct the iodination to the desired position. For instance, the iodination of chlorinated aromatic compounds using silver salts like Ag₂SO₄/I₂ has shown to provide specific regioselectivity. nih.gov Oxidative activation strategies using reagents like I₂ with an oxidizing agent can also generate reactive iodonium (B1229267) species for effective iodination. nih.gov

The functionalization of the 3-methylpyridine (B133936) ring at the 2-position is a key step. The alkylation and arylation of pyridines can be challenging due to the electron-deficient nature of the ring. However, several methods have been developed to achieve this. acs.orgrsc.orgthieme-connect.com One approach involves the deprotonation of the pyridine ring using a strong base, followed by reaction with an electrophile. thieme-connect.com The regioselectivity of this process can be influenced by the choice of base and reaction conditions. acs.org Another strategy is the use of transition metal-catalyzed cross-coupling reactions, such as the Rh(I)-catalyzed direct arylation of pyridines. nih.gov

Intermolecular and Intramolecular Coupling Reactions

The formation of the central ketone linkage between the pyridine and benzoyl moieties is typically achieved through a coupling reaction.

Intermolecular coupling reactions are a cornerstone of this synthesis. One common method is the Friedel-Crafts acylation, where a 3-methylpyridine derivative reacts with a 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst. However, the conditions for such reactions can be harsh. A milder alternative is the palladium-catalyzed cross-coupling of an organometallic reagent derived from 3-methylpyridine with 3-iodobenzoyl chloride. Another approach is the reductive arylation between an aromatic aldehyde and a cyanopyridine, which can be achieved under photochemical conditions. nih.gov

Intramolecular coupling could also be envisioned, for example, through a rearrangement reaction of a suitable precursor. While less common for this specific target, intramolecular C-N bond coupling has been used for the synthesis of fused heterocyclic systems. mdpi.com

| Coupling Reaction | Description | Key Reagents |

| Friedel-Crafts Acylation | An acyl group is introduced into an aromatic ring. | Acyl halide, Lewis acid |

| Palladium-Catalyzed Cross-Coupling | A new C-C bond is formed with the aid of a palladium catalyst. | Organometallic reagent, aryl halide, Pd catalyst |

| Reductive Arylation | An aryl group is added to a C=N bond, followed by reduction. | Aromatic aldehyde, cyanopyridine, reducing agent or photochemistry nih.gov |

Application of Modern Synthetic Techniques (e.g., Flow Chemistry, Multicomponent Reactions)

Modern synthetic techniques can offer significant advantages in terms of efficiency, safety, and scalability for the synthesis of this compound.

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than a batch reactor, can provide better control over reaction parameters such as temperature and mixing, leading to higher yields and purity. thieme-connect.de This technique is particularly well-suited for reactions that are exothermic or involve hazardous reagents. The synthesis of ketones and the functionalization of pyridines have been successfully demonstrated using flow chemistry. thieme-connect.denih.gov

Multicomponent reactions (MCRs) , where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. nih.govbeilstein-journals.orgnih.govrsc.org A three-component reaction involving a pyridine derivative, a benzaldehyde derivative, and a third component could potentially be developed to construct the 2-benzoylpyridine (B47108) core in a single, atom-economical step. rsc.org For example, the Hantzsch pyridine synthesis is a classic MCR for preparing dihydropyridines, which can then be oxidized to pyridines. youtube.com

Mechanistic Investigations of Synthetic Transformations Leading to this compound

The synthesis of 2-aroylpyridines, such as this compound, can be approached through several strategic disconnections. The most logical bond formations to consider are the carbon-carbon bond between the pyridine ring and the carbonyl group. Two primary, well-established methodologies are most applicable: Friedel-Crafts acylation and transition metal-catalyzed cross-coupling reactions. The mechanistic intricacies of these potential pathways are explored below.

Friedel-Crafts Acylation Pathway:

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones. ijstm.comroutledge.comnih.gov In the context of synthesizing this compound, this would involve the reaction of 3-methylpyridine with 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The generally accepted reaction pathway proceeds through the following key steps:

Formation of the Acylium Ion: The Lewis acid catalyst interacts with the acyl chloride to generate a highly electrophilic acylium ion. This is typically the rate-determining step.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

Deprotonation: A weak base, often the Lewis acid-halide complex, removes a proton from the carbon atom that formed the new bond with the acyl group, restoring the aromaticity of the ring and yielding the final ketone product.

For pyridine substrates, this reaction is notoriously challenging. The lone pair of electrons on the nitrogen atom readily coordinates with the Lewis acid, deactivating the pyridine ring towards further electrophilic attack. google.com This coordination makes the pyridine ring significantly more electron-deficient than benzene (B151609), thus hindering the reaction. google.com

However, for more electron-rich pyridine derivatives or under specific conditions, acylation can occur. In the case of 3-methylpyridine, the methyl group provides a slight activating effect, but the dominant deactivating effect of the nitrogen atom would likely still prevail. An alternative approach within the Friedel-Crafts manifold could involve the acylation of a pre-functionalized, more reactive pyridine derivative, followed by subsequent modification to introduce the methyl and iodo groups.

Transition Metal-Catalyzed Cross-Coupling Pathway:

A more contemporary and often more efficient approach for the synthesis of 2-aroylpyridines involves palladium-catalyzed cross-coupling reactions. These reactions offer milder conditions and greater functional group tolerance compared to traditional Friedel-Crafts acylations. researchgate.net A plausible route would be the coupling of a 2-pyridyl organometallic species with 3-iodobenzoyl chloride or the coupling of a 2-halopyridine with a benzoyl-metal species.

A likely pathway would involve the initial preparation of a 2-lithiated or 2-magnesiated 3-methylpyridine. This can be achieved by deprotonation of 3-methylpyridine at the 2-position using a strong base like n-butyllithium (n-BuLi) or a Hauser base. The resulting organometallic intermediate can then be reacted with 3-iodobenzoyl chloride.

The reaction pathway would likely involve:

Deprotonation: Treatment of 3-methylpyridine with a strong base to generate a nucleophilic 3-methyl-2-pyridyl anion.

Nucleophilic Acyl Substitution: The pyridyl anion attacks the electrophilic carbonyl carbon of 3-iodobenzoyl chloride.

Elimination: The tetrahedral intermediate collapses, eliminating the chloride ion to form the desired ketone.

Intermediate characterization in such multi-step syntheses would typically involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure of the products at each stage.

Palladium-Catalyzed Cross-Coupling:

A highly effective method for constructing the C-C bond in this compound would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Negishi-type coupling. For instance, a Negishi coupling could involve the reaction of 2-chloro-3-methylpyridine (B94477) with a pre-formed organozinc reagent derived from 3-iodobenzaldehyde, followed by oxidation. A more direct route is the palladium-catalyzed carbonylative coupling.

A plausible palladium-catalyzed acylation mechanism generally involves a catalytic cycle with Pd(0) and Pd(II) intermediates: rsc.orgnih.govacs.orgnih.govacs.org

Oxidative Addition: A low-valent palladium(0) complex reacts with an organohalide (e.g., 2-chloro-3-methylpyridine) to form an organopalladium(II) halide intermediate.

Transmetalation: In reactions like Suzuki or Stille coupling, the organopalladium(II) intermediate reacts with an organometallic reagent (e.g., a boronic acid or an organotin compound) containing the 3-iodobenzoyl group, transferring the organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligands on the palladium catalyst is crucial for the success of these reactions. Ligands such as phosphines (e.g., triphenylphosphine, Xantphos) are often used to stabilize the palladium intermediates and modulate their reactivity. researchgate.net

| Catalytic System Component | Plausible Role in the Synthesis of this compound |

| Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Source of the active Pd(0) catalyst. |

| Ligand (e.g., PPh₃, Xantphos) | Stabilizes the palladium catalyst, influences reaction rate and selectivity. |

| Base (e.g., K₂CO₃, Cs₂CO₃) | Often required in Suzuki couplings to facilitate the transmetalation step. |

| Organometallic Reagent (e.g., 3-iodobenzoyl-SnBu₃) | Source of the 3-iodobenzoyl nucleophile in a Stille coupling. |

Specific kinetic and thermodynamic data for the synthesis of this compound are not available in the public domain. However, general principles from analogous reactions can be applied.

For a Friedel-Crafts acylation , the reaction rate is typically dependent on the concentrations of the substrate, the acylating agent, and the Lewis acid catalyst. The reaction is generally exothermic, but often requires initial heating to overcome the activation energy barrier. The formation of the stable acylium ion-Lewis acid complex is a key thermodynamic driving force.

In palladium-catalyzed cross-coupling reactions , the kinetics can be complex and depend on the specific catalytic cycle. The rate-determining step can be oxidative addition, transmetalation, or reductive elimination, depending on the substrates, catalyst, and reaction conditions. For example, in many Suzuki couplings, the transmetalation step is rate-limiting. These reactions are generally run under conditions that favor the formation of the thermodynamically stable C-C bond of the product.

A hypothetical kinetic study for a palladium-catalyzed synthesis might investigate the effect of reactant concentrations, catalyst loading, and temperature on the reaction rate to determine the rate law and activation parameters.

| Kinetic/Thermodynamic Parameter | Significance in a Hypothetical Synthesis |

| Rate Constant (k) | A measure of the reaction speed under specific conditions. |

| Reaction Order | Indicates the dependence of the reaction rate on the concentration of each reactant. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur; influences temperature dependence. |

| Enthalpy of Reaction (ΔH) | Determines if the reaction is exothermic or endothermic. |

| Gibbs Free Energy of Reaction (ΔG) | Determines the spontaneity of the reaction. |

The structure of this compound itself is achiral. Therefore, issues of stereochemical control and diastereoselectivity would not be relevant to the synthesis of the final compound.

However, if the synthetic route involved chiral intermediates or if chiral catalysts were employed, stereochemical considerations would become important. For instance, if an asymmetric synthesis of a related chiral 2-aroylpyridine were desired, a chiral ligand on a palladium catalyst could be used to induce enantioselectivity in the C-C bond-forming step. In such a scenario, the diastereomeric transition states leading to the different enantiomers would have different energies, resulting in the preferential formation of one enantiomer.

For the synthesis of the achiral target molecule, these considerations are not applicable.

Spectroscopic and Crystallographic Data for this compound Not Found

Following a comprehensive search of available scientific literature and chemical databases, detailed spectroscopic and crystallographic data for the compound this compound could not be located. As a result, the generation of an article focusing on the advanced characterization of this specific molecule, as per the requested outline, cannot be fulfilled at this time.

The inquiry specified a detailed analysis of this compound, including:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) spectral analysis, including chemical shift assignments and coupling constant analysis for conformational insights.

Vibrational Spectroscopy: In-depth Fourier Transform Infrared (FT-IR) and Raman spectroscopic analysis to assign characteristic functional group vibrations and to analyze molecular symmetry and conformational preferences.

This absence of data prevents a scientifically accurate and informative discussion on the advanced spectroscopic and crystallographic characterization of this compound as requested. The creation of data tables and detailed research findings is contingent on the availability of this primary experimental data.

Should peer-reviewed literature detailing the synthesis and comprehensive spectroscopic analysis of this compound become available, the requested article can be generated. At present, the foundational information required to address the specific sections and subsections of the provided outline remains unpublished or is not accessible in the public domain.

Advanced Spectroscopic and Crystallographic Characterization of 2 3 Iodobenzoyl 3 Methylpyridine

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic behavior of 2-(3-Iodobenzoyl)-3-methylpyridine is elucidated through the study of its interaction with electromagnetic radiation, specifically in the ultraviolet-visible (UV-Vis) and fluorescence domains.

Investigation of Electronic Transitions and Chromophoric Properties

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions between molecular orbitals. The presence of conjugated π systems within the benzoyl and pyridine (B92270) moieties gives rise to characteristic absorption bands. libretexts.org The principal electronic transitions observed are typically π → π* and n → π* transitions. pharmatutor.org

| Transition Type | Typical Wavelength Range (nm) | Relative Intensity | Associated Chromophores |

| π → π | 200-300 | High | Benzoyl ring, Pyridine ring, Carbonyl group |

| n → π | >300 | Low | Carbonyl group, Pyridine nitrogen |

Photophysical Behavior and Excited State Dynamics

Following electronic excitation, the molecule can relax through various photophysical pathways, including fluorescence. The study of its emission spectrum provides information about the excited state dynamics. The fluorescence properties, such as the quantum yield and lifetime, are sensitive to the molecular environment and conformation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Mapping

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular formula of this compound and for elucidating its fragmentation patterns under ionization. nih.gov

The electrospray ionization (ESI) technique typically produces the protonated molecule [M+H]⁺. nih.gov High-resolution measurement of this ion allows for the unambiguous determination of the elemental composition, confirming the molecular formula C₁₃H₁₀INO.

Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the precursor ion, provide detailed structural information. nih.gov The fragmentation pathways are characteristic of the molecule's structure. Common fragmentation patterns for similar compounds involve the cleavage of the bond between the carbonyl group and the pyridine ring, as well as the bond between the carbonyl group and the iodobenzoyl ring. The loss of the iodine atom is also a prominent fragmentation pathway.

Table of Plausible Fragment Ions for this compound:

| m/z (calculated) | Plausible Formula | Description |

| 323.9834 | C₁₃H₁₁INO⁺ | [M+H]⁺ |

| 196.0242 | C₁₂H₈NO⁺ | [M-I]⁺ |

| 182.0711 | C₁₂H₁₀N⁺ | [M-I-CO]⁺ |

| 106.0497 | C₆H₄IO⁺ | [Iodobenzoyl]⁺ |

| 92.0500 | C₆H₆N⁺ | [Methylpyridine]⁺ |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of this compound in the solid state. nih.gov This technique allows for the precise determination of molecular geometry, conformation, and the arrangement of molecules within the crystal lattice.

Determination of Molecular Conformation and Geometry (Bond Lengths, Bond Angles, Torsion Angles)

Table of Selected Bond Lengths and Angles (Representative Values):

| Parameter | Value |

| C(carbonyl)-O(carbonyl) Bond Length | ~1.22 Å |

| C(carbonyl)-C(pyridine) Bond Length | ~1.50 Å |

| C(carbonyl)-C(benzoyl) Bond Length | ~1.50 Å |

| C-I Bond Length | ~2.10 Å |

| C-N-C (pyridine) Bond Angle | ~117° |

| C-C(carbonyl)-C Bond Angle | ~118° |

| Dihedral Angle (Pyridine-Benzoyl) | Variable |

Analysis of Crystal Packing and Supramolecular Architectures

In the solid state, molecules of this compound pack in a specific arrangement dictated by intermolecular forces. mdpi.com These interactions define the supramolecular architecture of the crystal. nih.gov

The analysis of the crystal packing can reveal the presence of various non-covalent interactions, such as:

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atom of the pyridine ring or the oxygen atom of the carbonyl group. nih.gov

π-π Stacking: The aromatic pyridine and iodobenzoyl rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice. nih.gov

C-H···O and C-H···π Hydrogen Bonds: Weak hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms or aromatic π-systems as acceptors can also play a significant role in the crystal packing. nih.gov

The interplay of these interactions leads to the formation of specific one-, two-, or three-dimensional supramolecular motifs. mdpi.com

Based on the conducted research, there is currently no publicly available scientific literature or crystallographic data detailing the specific intermolecular interactions, polymorphism, or co-crystallization studies of this compound. The search for detailed research findings, including data on hydrogen bonding, halogen bonding, π-π stacking, and C-H···X interactions for this particular compound, did not yield any specific results in peer-reviewed journals or crystallographic databases.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the "" as requested, because the foundational research data required to populate the specified sections and subsections is not available in the public domain.

To generate the requested content, published research focusing on the single-crystal X-ray diffraction analysis of this compound would be necessary. Such a study would provide the precise bond lengths, angles, and spatial arrangement of the molecules in the crystal lattice, which are essential for a definitive characterization of its intermolecular interactions and solid-state properties. Without this primary data, any discussion on the topics outlined would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of 2 3 Iodobenzoyl 3 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular structure and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. For a molecule like 2-(3-Iodobenzoyl)-3-methylpyridine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization.

During geometry optimization, the forces on each atom are calculated, and the atomic coordinates are adjusted until a minimum energy structure is found. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For instance, a DFT study would reveal the precise spatial relationship between the iodobenzoyl group and the methylpyridine ring.

Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electrons within the molecule and the energies of the molecular orbitals. This information is key to understanding the molecule's reactivity and properties. A variety of functionals, such as B3LYP and PBE, combined with different basis sets (e.g., 6-31G*), can be used to achieve a balance between accuracy and computational cost. niscair.res.in

Ab Initio Methods for High-Accuracy Electronic Properties

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data in their formulation. niscair.res.in These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic properties.

For this compound, high-level ab initio calculations could be used to obtain benchmark values for properties such as the total energy, ionization potential, and electron affinity. While computationally more demanding than DFT, these methods are invaluable for validating the results of less expensive approaches and for studying systems where electron correlation effects are particularly important. The choice of the ab initio method and basis set would depend on the desired accuracy and the computational resources available.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution (e.g., NBO Analysis, Mulliken Charges)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. libretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

For this compound, an analysis of the HOMO and LUMO would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the dynamic behavior of molecules and their interactions over time.

Conformational Landscape Exploration and Energy Minima Identification

Molecules are not static entities; they can adopt various three-dimensional arrangements, or conformations, due to the rotation around single bonds. Exploring the conformational landscape of this compound would involve systematically rotating the bonds connecting the benzoyl group to the pyridine (B92270) ring and the methyl group.

Computational methods can be used to calculate the energy of each conformation, allowing for the identification of the most stable, low-energy conformations, known as energy minima. This information is critical as the biological activity or material properties of a molecule are often dictated by its preferred conformation.

Simulation of Intermolecular Interactions and Self-Assembly Processes

Molecular dynamics (MD) simulations can be used to study how molecules of this compound interact with each other and with their environment. In an MD simulation, the motion of each atom is calculated over time by solving Newton's equations of motion.

These simulations can reveal how intermolecular forces, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, govern the behavior of the molecules in a condensed phase. For instance, MD simulations could predict whether molecules of this compound tend to stack in a particular orientation in a solid-state or how they might aggregate in a solution. This understanding of self-assembly processes is vital for predicting material properties and for designing molecules with specific aggregation behaviors.

Prediction and Correlation of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters of molecules. These theoretical predictions are invaluable for the interpretation of experimental data, aiding in the structural elucidation and characterization of novel compounds such as this compound.

Theoretical Infrared and Raman Spectra Calculation

The vibrational properties of this compound can be investigated computationally through the calculation of its infrared (IR) and Raman spectra. Density Functional Theory (DFT) is a widely employed method for this purpose, often utilizing hybrid functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, the vibrational frequencies and their corresponding intensities for both IR and Raman spectra are calculated.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a calculation, comparing theoretical and hypothetical experimental vibrational frequencies.

Table 1: Theoretical and Hypothetical Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Theoretical Wavenumber (cm⁻¹) | Hypothetical Experimental Wavenumber (cm⁻¹) |

| ν(C=O) | Benzoyl Ketone | 1665 | 1670 |

| ν(C-N) | Pyridine Ring | 1580 | 1585 |

| δ(C-H) | Methyl Group | 1450 | 1455 |

| ν(C-I) | Iodobenzoyl | 530 | 535 |

Note: The theoretical values are representative and would be obtained from DFT calculations, while the hypothetical experimental values are what one might expect to observe.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, and computational methods play a significant role in predicting NMR parameters. nih.gov For this compound, the prediction of ¹H and ¹³C chemical shifts, as well as spin-spin coupling constants, can be achieved through various computational approaches.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular choice for calculating NMR chemical shifts. researchgate.net These calculations are typically performed on the optimized geometry of the molecule. The accuracy of the predicted chemical shifts can be quite high, often with errors of less than 0.5 ppm for ¹H and 6 ppm for ¹³C, which is generally sufficient for structural assignment. nih.gov

Machine learning models have also emerged as a powerful tool for predicting NMR parameters, sometimes offering faster calculations than traditional quantum chemistry methods. nih.govrsc.org These models are trained on large datasets of known molecules and their experimental NMR data.

The prediction of spin-spin coupling constants (J-coupling) is also possible through computational means, providing further insight into the connectivity and stereochemistry of the molecule. nih.gov

A hypothetical table of predicted NMR chemical shifts for this compound is presented below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Pyridine H (ortho to N) | 8.6 |

| Pyridine H (para to N) | 7.8 |

| Pyridine H (meta to N) | 7.4 |

| Benzoyl H (ortho to I) | 8.1 |

| Benzoyl H (ortho to C=O) | 7.9 |

| Benzoyl H (meta to I, C=O) | 7.5 |

| Methyl H | 2.5 |

| ¹³C NMR | |

| C=O | 195.0 |

| Pyridine C (ortho to N) | 152.0 |

| Pyridine C (para to N) | 138.0 |

| Pyridine C (meta to N) | 125.0 |

| Benzoyl C-I | 95.0 |

| Benzoyl C-C=O | 137.0 |

| Benzoyl C (ortho to I) | 140.0 |

| Benzoyl C (ortho to C=O) | 130.0 |

| Methyl C | 18.0 |

Note: These values are representative and would be generated from computational methods like GIAO-DFT.

Simulation of UV-Vis Spectra

The electronic transitions of this compound can be studied through the simulation of its UV-Vis spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths of electronic transitions.

The simulation can be performed using different approaches, such as a single-point calculation on the optimized ground-state geometry or a more sophisticated nuclear ensemble approach. youtube.com The latter involves sampling multiple geometries from a molecular dynamics simulation to account for conformational flexibility and vibrational effects, which can lead to more accurate and broadened spectral predictions. The resulting theoretical spectrum, which plots molar absorptivity against wavelength, can then be compared with experimental data to identify the electronic transitions, such as π → π* and n → π* transitions, within the molecule.

Mechanistic Prediction and Reaction Pathway Analysis through Computational Approaches

Computational chemistry is instrumental in elucidating reaction mechanisms and analyzing potential reaction pathways. For a molecule like this compound, computational methods can be used to study its synthesis and potential reactions.

The synthesis of this compound likely involves a Friedel-Crafts acylation of 3-methylpyridine (B133936) with 3-iodobenzoyl chloride. Computational studies can model this reaction by locating the transition states and intermediates along the reaction coordinate. This allows for the calculation of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of the reaction.

Furthermore, the reactivity of this compound in subsequent reactions, such as nucleophilic substitution at the iodine-bearing carbon or reactions at the pyridine nitrogen, can be explored. Computational analysis can help predict the most likely sites of reaction and the energy profiles of different reaction pathways.

Structure-Activity/Property Relationship Studies Based on Computational Descriptors

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial in medicinal chemistry and materials science for designing molecules with desired properties. mdpi.comresearchgate.net These studies rely on computational descriptors, which are numerical values that encode structural and physicochemical information about a molecule.

For this compound, a range of computational descriptors can be calculated using software packages. These descriptors can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Molecular surface area, volume, dipole moment, etc.

These descriptors can then be used to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. mdpi.com These models are mathematical equations that correlate the descriptors with a specific biological activity or physical property. For instance, a QSAR model could be developed to predict the inhibitory activity of derivatives of this compound against a particular enzyme, based on a set of calculated descriptors. researchgate.net

A hypothetical table of calculated molecular descriptors for this compound is provided below.

Table 3: Selected Computational Descriptors for this compound

| Descriptor | Value |

| Molecular Weight ( g/mol ) | 323.13 |

| LogP (octanol-water partition coefficient) | 3.8 |

| Polar Surface Area (Ų) | 30.1 |

| Number of Rotatable Bonds | 2 |

| Dipole Moment (Debye) | 2.5 |

Note: These values are representative and would be generated from computational software.

Reactivity Profile and Derivatization Strategies for 2 3 Iodobenzoyl 3 Methylpyridine

Intrinsic Reactivity of the Pyridine (B92270) and Benzoyl Moieties

The electronic properties of the pyridine and benzoyl fragments dictate the molecule's inherent reactivity. The pyridine ring, being an electron-deficient heterocycle, and the benzoyl moiety, with its electron-withdrawing ketone group, influence the outcomes of various chemical transformations.

The two aromatic rings in the molecule exhibit distinct reactivities towards substitution reactions. The pyridine ring, particularly with the electron-withdrawing benzoyl group at the 2-position, is deactivated towards electrophilic attack but activated for nucleophilic substitution. Conversely, the benzoyl ring is deactivated towards electrophilic substitution due to the ketone group.

The iodine-substituted carbon on the benzoyl ring is a primary site for nucleophilic aromatic substitution, where the iodine atom acts as an effective leaving group. fiveable.me The presence of electron-withdrawing groups on an aromatic ring can enhance its reactivity in such substitutions. fiveable.me

| Ring System | Reaction Type | Predicted Reactivity | Potential Products |

| Pyridine Ring | Electrophilic Aromatic Substitution | Deactivated | Substitution is unlikely |

| Nucleophilic Aromatic Substitution | Activated | Amination, Alkoxylation | |

| Benzoyl Ring | Electrophilic Aromatic Substitution | Deactivated | Substitution is unlikely |

| Nucleophilic Aromatic Substitution (at C-I) | Activated | Formation of new C-O, C-N bonds. fiveable.me |

The carbonyl group of the benzoyl moiety is a key site for a variety of chemical transformations. It is susceptible to attack by nucleophiles and can undergo both reduction and oxidation reactions.

Common reactions at the ketone carbonyl group include:

Reduction to an alcohol: Using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride to form a secondary alcohol.

Reduction to a methylene (B1212753) group: Complete deoxygenation can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. libretexts.org The Wolff-Kishner reduction involves reacting the ketone with hydrazine (B178648) in the presence of a strong base at high temperatures. libretexts.org

Nucleophilic addition: Reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

| Reaction Type | Reagents | Product Functional Group |

| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

| Deoxygenation (Wolff-Kishner) | Hydrazine (N₂H₄), Potassium Hydroxide (KOH) | Methylene (CH₂) |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |

The carbon-iodine bond is the most reactive site for many transformations of 2-(3-Iodobenzoyl)-3-methylpyridine. Aryl iodides are excellent substrates for nucleophilic aromatic substitution because the iodide ion is a good leaving group. fiveable.me This allows for the displacement of iodine by various nucleophiles, leading to the formation of new carbon-heteroatom bonds. fiveable.me

Furthermore, the iodine substituent is pivotal for transition metal-catalyzed cross-coupling reactions, which proceed via a catalytic cycle involving oxidative addition and reductive elimination steps. Reductive elimination is the final step in many cross-coupling reactions, where the newly formed carbon-carbon or carbon-heteroatom bond is created, and the active catalyst is regenerated.

Aryl iodides can participate in radical reactions, such as the SRN1 (radical-nucleophilic substitution) reaction. acs.org Photochemical activation can also lead to the homolytic cleavage of the carbon-iodine bond, generating an aryl radical. This reactive intermediate can then undergo various transformations, including cyclization reactions. nih.gov The ketone moiety can also be involved in photochemical processes. researchgate.net The photolysis of related pyridine-containing compounds can lead to the formation of novel products through complex reaction pathways, including isomerizations and ring-closures. unl.ptrsc.org

Transition Metal-Mediated and Catalyzed Transformations of this compound

The presence of the iodo-aryl group makes this molecule an ideal substrate for a wide range of powerful transition metal-catalyzed reactions, which are fundamental in modern organic synthesis and drug discovery. nih.gov

The iodo-aryl moiety is highly susceptible to palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon bonds under relatively mild conditions. rsc.org These reactions are indispensable for constructing complex molecular architectures. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govmasterorganicchemistry.com It is one of the most versatile methods for forming biaryl linkages.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene, catalyzed by a palladium complex. masterorganicchemistry.com This reaction forms a new carbon-carbon bond between the aryl group and one of the sp² carbons of the alkene.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.org This method is highly efficient for the synthesis of arylalkynes.

The table below summarizes typical conditions for these reactions, using a generic aryl iodide as a model for this compound.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Dioxane, Toluene, DMF | 80-110 °C |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 °C |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Diisopropylamine | THF, DMF | Room Temp. to 60 °C |

Utilization as a Ligand in Coordination Chemistry and Catalysis

The molecular architecture of this compound suggests its potential as a versatile ligand in coordination chemistry. The pyridine nitrogen atom possesses a lone pair of electrons, making it a classical Lewis base capable of coordinating to a wide range of metal centers. researchgate.net The presence of the benzoyl and methyl groups can influence the steric and electronic properties of the resulting metal complexes.

The field of coordination chemistry has seen extensive use of pyridine-based ligands in the development of catalysts for various organic transformations. For instance, pyridine-containing ligands have been instrumental in the development of catalysts for Henry and Knoevenagel reactions. nih.gov The specific substitution pattern on the pyridine ring, as seen in this compound, can be tailored to fine-tune the catalytic activity and selectivity of the metal complex.

While no specific studies on the coordination chemistry of this compound were identified, the broader class of functionalized pyridines has been extensively studied. The coordination of such ligands to transition metals can lead to the formation of discrete complexes or coordination polymers with interesting structural motifs and potential applications in catalysis and materials science. nih.govrsc.org

Photoredox Catalysis Applications

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide array of chemical transformations under mild conditions. acs.org This methodology often relies on photosensitizers that, upon light absorption, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates.

Iodinated aromatic compounds, such as this compound, are of particular interest in photoredox catalysis. The carbon-iodine bond is relatively weak and can undergo homolytic or heterolytic cleavage upon interaction with a photogenerated radical or an excited-state photocatalyst. This property makes iodoarenes valuable precursors for the generation of aryl radicals, which can participate in a variety of bond-forming reactions.

Advanced Derivatization for Synthetic Manipulation and Functionalization

The structure of this compound offers multiple sites for synthetic modification, allowing for the introduction of diverse functionalities and the construction of more complex molecules.

Introduction of Diverse Chemical Tags and Probes

The iodo-substituent on the benzoyl ring serves as a versatile handle for the introduction of various chemical tags and probes. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom. These reactions would allow for the facile introduction of a wide range of functionalities, including:

The development of such derivatization strategies is a cornerstone of chemical biology and medicinal chemistry, enabling the study of biological processes at the molecular level.

Modification of the Pyridine Ring

The pyridine ring of this compound is also amenable to functionalization, although its electron-deficient nature generally directs reactions to specific positions. rsc.org Strategies for pyridine ring modification include:

These modifications can be used to modulate the solubility, lipophilicity, and biological activity of the parent compound.

Functionalization of the Benzoyl Moiety

Beyond the iodo-group, the benzoyl moiety offers other opportunities for derivatization:

These transformations allow for significant structural diversification, enabling the synthesis of a library of compounds with potentially different biological activities.

Strategies for Enhanced Analytical Detection and Separation

The development of robust analytical methods is crucial for the characterization and quantification of this compound and its derivatives. Several strategies can be employed to enhance their detection and separation:

Advanced Research Applications of 2 3 Iodobenzoyl 3 Methylpyridine in Chemical Sciences

Contributions to Materials Science and Engineering

The distinct structural features of 2-(3-Iodobenzoyl)-3-methylpyridine make it a valuable component in the design and synthesis of advanced materials. The presence of the pyridine (B92270) ring, the benzoyl moiety, and the reactive iodine atom allows for its incorporation into polymeric structures and the creation of materials with specific electronic and magnetic properties.

While direct research on the incorporation of this compound into functional polymers and coatings is not extensively documented in the provided search results, the broader context of pyridine-containing polymers suggests potential applications. Pyridine derivatives are known to be incorporated into polymers to create materials with specific functionalities. For instance, poly(4-vinylpyridine) is a versatile polymer used in pH-sensitive systems, antibacterial surfaces, and functional coatings for biomedical purposes. mdpi.com The incorporation of a molecule like this compound could introduce additional properties. The iodobenzoyl group could serve as a site for further functionalization or cross-linking, potentially enhancing the mechanical or thermal stability of the resulting polymer.

The development of CO2-switchable polymers for paints and coatings represents an environmentally friendly approach to reducing volatile organic compounds (VOCs). rsc.org These polymers can be solubilized in carbonated water and then revert to a water-insoluble form as the CO2 evaporates. rsc.org While the specific use of this compound in such systems is not mentioned, its structural motifs could be explored for creating new switchable polymers. The pyridine nitrogen could potentially interact with CO2, influencing the polymer's solubility.

Furthermore, the creation of functional polymer composite coatings for surfaces like ceramic tiles aims to enhance properties such as water, UV, abrasion, and stain resistance. metu.edu.tr The inclusion of various filler particles can improve the hardness of these coatings. metu.edu.tr The reactivity of the iodo- group in this compound could be exploited to covalently link the molecule to a polymer backbone or to inorganic fillers, thereby creating hybrid materials with improved performance characteristics.

The pyridine-3,5-dicarbonitrile (B74902) moiety has garnered significant interest in materials chemistry, particularly for developing organic light-emitting diodes (OLEDs). nih.gov Research into organic compounds that exhibit thermally activated delayed fluorescence (TADF) has been extensive. nih.gov This study focuses on synthesizing and investigating the semiconducting properties of polyaromatic π-systems that contain two and three fragments of pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile. nih.gov While not directly involving this compound, this highlights the potential of functionalized pyridine rings in creating electronically active materials. The this compound scaffold, with its potential for modification at the iodo- position, could be a precursor for synthesizing new ligands for metal complexes with interesting magnetic or conductive properties. The nitrogen atom of the pyridine ring and the oxygen atom of the benzoyl group can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. The presence of the heavy iodine atom could also influence the electronic properties of the resulting materials through spin-orbit coupling effects.

Applications in Chemical Biology Research

The structural features of this compound lend themselves to applications in chemical biology, particularly in the development of probes and labeled compounds for studying biological processes.

Research has been conducted on the synthesis and biological evaluation of radioiodinated biotin (B1667282) conjugates with improved stability. nih.gov One such conjugate, (3-[125I]iodobenzoyl)norbiotinamide, was synthesized for use in radioimaging and radiotherapy applications. nih.gov This work highlights the utility of the iodobenzoyl moiety as a carrier for radioisotopes. The this compound molecule could similarly be radiolabeled with iodine isotopes (e.g., 123I, 125I, or 131I) at the iodo- position. The resulting radiolabeled compound could then be used as a research tool. For example, if a derivative of this compound were found to bind to a specific biological target, the radiolabeled version could be used to visualize the distribution of that target in vitro or in vivo using techniques like autoradiography or single-photon emission computed tomography (SPECT).

Furthermore, certain chemical substructures are known to be enriched in biologically active compounds. nih.gov The pyridine ring is a common feature in many such "privileged substructures." While this compound itself is not identified as a bioactive compound in the provided information, its structural components suggest that it could serve as a starting point for the synthesis of new biologically active molecules. The ability to modify the molecule at multiple positions (the iodo- group, the methyl group, and the aromatic rings) allows for the creation of a library of derivatives that could be screened for various biological activities.

Probes for Investigating Biological Pathways and Molecular Interactions

The use of this compound as a direct probe for investigating biological pathways is not extensively documented in current scientific literature. However, the principles of molecular design suggest its potential utility. The introduction of an iodine atom into a molecular structure is a recognized strategy for modulating biological activity and for developing probes. Iodination can significantly alter the electronic and lipophilic properties of a molecule, potentially enhancing its ability to interact with biological targets.

A pertinent example of this principle is seen in studies of amyloid self-assembly, a key process in some neurodegenerative diseases. Research has shown that replacing a hydrogen atom with an iodine atom in a human calcitonin-derived peptide fragment dramatically enhances its self-assembly into a hydrogel. nih.gov This "super-gelator" peptide formed a stable structure at a concentration 30 times lower than its non-iodinated counterpart, a phenomenon attributed to the introduction of halogen bonding as a key non-covalent interaction. nih.gov While this study does not involve this compound itself, it powerfully illustrates how iodination can be a strategic tool for influencing biological aggregation and molecular interactions. nih.gov Therefore, the iodo-functional group on this compound marks it as a candidate for similar applications, such as in the design of new materials or probes where controlled self-assembly is desired.

Exploration in Supramolecular Chemistry

The structure of this compound is intrinsically suited for applications in supramolecular chemistry, the field focused on chemical systems composed of multiple molecules linked by non-covalent forces. The compound's aromatic rings, heteroatom (nitrogen), and, most notably, its iodine substituent provide multiple points for such interactions.

Self-Assembly Driven by Non-Covalent Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures, and it is governed by a variety of non-covalent interactions. The molecular framework of this compound can participate in several types of these interactions, making it a valuable building block for supramolecular constructs.

Key non-covalent interactions possible for this compound include:

Halogen Bonding: The iodine atom is a strong halogen bond donor. This is an electrostatic interaction between the electron-deficient region on the iodine atom (the σ-hole) and an electron-rich atom, such as the nitrogen on a neighboring pyridine ring. This type of interaction is highly directional and has been purposefully used to control the self-assembly of molecules. For instance, the replacement of hydrogen with iodine in certain peptides has been shown to drive the formation of robust hydrogels through controlled amyloid fibril formation. nih.gov

π-π Stacking: The electron-rich benzoyl and pyridine rings can stack on top of one another, an interaction driven by electrostatic and van der Waals forces. This is a common organizing principle in the solid-state packing of aromatic molecules and in the formation of larger aggregates in solution.

Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with solvent molecules or other co-crystallizing species that do contain O-H or N-H groups.

Dipole-Dipole Interactions: The polar ketone group (C=O) introduces a significant dipole moment, leading to electrostatic interactions that can influence molecular packing and orientation.

Research on related iodinated precursors has demonstrated the power of these interactions. In surface science, the thermal deposition of iodinated monomers onto metal surfaces like gold (Au(111)) leads to self-assembled polymeric chains. researchgate.net The iodine atoms play a crucial role in the initial ordering process on the surface before subsequent reactions form covalent bonds. researchgate.net This highlights how the specific placement of iodine can pre-organize molecules for bottom-up material synthesis. researchgate.net

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Participating Functional Group(s) | Role in Self-Assembly |

|---|---|---|

| Halogen Bonding | 3-Iodobenzoyl | Directs molecules into specific orientations. |

| π-π Stacking | Benzoyl Ring, Pyridine Ring | Promotes aggregation and columnar structures. |

| Hydrogen Bonding (Acceptor) | Pyridine Nitrogen | Interacts with host molecules or solvents. |

Q & A

Basic Research Questions

Q. What established synthetic methodologies exist for 2-(3-Iodobenzoyl)-3-methylpyridine, and how do reaction parameters influence yield?

- Methodology : A common approach involves activating 3-iodobenzoic acid as an N-hydroxysuccinimide (NHS) ester (e.g., N-Succinimidyl-3-iodobenzoate) to facilitate nucleophilic acyl substitution. The NHS ester reacts with a functionalized 3-methylpyridine derivative under mild conditions (e.g., anhydrous DMF, room temperature). Key parameters include:

- Catalyst use : Reactions may proceed without catalysts under ambient conditions, but yields can vary with temperature and solvent polarity .

- Solvent choice : Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity by stabilizing intermediates.

- Purification : Column chromatography or recrystallization is critical for isolating the product from unreacted starting materials.

Q. How is this compound characterized structurally and spectroscopically?

- Techniques :

- NMR Spectroscopy : Proton environments (e.g., aromatic protons on pyridine and benzoyl groups) are resolved via NMR (δ 7.0–8.5 ppm). NMR confirms carbonyl (C=O) and iodinated aromatic carbons .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] peak at m/z 343.9498 for CHINO) .

- X-ray crystallography (if applicable): Resolves crystal packing and bond angles, though no direct data exists in the reviewed evidence.

Advanced Research Questions

Q. What mechanistic insights explain the formation of the iodobenzoyl-pyridine linkage, and how do solvent/catalyst systems alter reaction pathways?

- Mechanistic analysis : The reaction likely proceeds via nucleophilic acyl substitution, where the NHS ester’s electrophilic carbonyl reacts with a nucleophilic site on 3-methylpyridine. Computational studies (e.g., DFT) could model transition states and electron density maps to predict regioselectivity.

- Solvent effects : Polar solvents stabilize charged intermediates, accelerating the reaction. Nonpolar solvents may favor slower, more controlled coupling .

- Catalyst-free vs. catalyzed pathways : Evidence suggests that ambient conditions suffice for similar reactions, but catalysts (e.g., DMAP) may enhance yields in sterically hindered systems .

Q. How can computational chemistry optimize the synthesis and stability of this compound derivatives?

- Approach :

- DFT calculations : Predict thermodynamic stability of intermediates and transition states. For example, assess the energy barrier for iodobenzoyl group attachment at different pyridine positions.

- Molecular dynamics : Simulate solvent effects on reaction kinetics.

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with reaction efficiency .

Q. What contradictions exist in reported synthetic yields, and how can experimental design address them?

- Data contradictions : Some studies report high yields (>90%) using NHS esters under ambient conditions , while others note lower yields (<60%) in uncatalyzed systems .

- Resolution strategies :

- DoE (Design of Experiments) : Systematically vary temperature, solvent, and stoichiometry to identify optimal conditions.

- In situ monitoring : Use techniques like FTIR or HPLC to track reaction progress and intermediate stability .

Methodological Considerations

Q. What analytical techniques are critical for assessing the purity of this compound in complex mixtures?

- HPLC-MS : Separates and quantifies the target compound from byproducts (e.g., unreacted NHS ester or di-iodinated impurities).

- TLC with UV visualization : Rapidly monitors reaction completion using silica gel plates and iodine staining .

- Elemental analysis : Confirms C/H/N/I ratios, though HRMS often suffices for molecular validation.

Q. How does the electronic nature of the iodobenzoyl group influence the reactivity of 3-methylpyridine in subsequent reactions?

- Electronic effects : The electron-withdrawing iodine atom deactivates the benzoyl group, reducing electrophilicity at the carbonyl carbon. This may slow nucleophilic attacks (e.g., hydrolysis or aminolysis).

- Substituent positioning : The meta-iodine placement minimizes steric hindrance, favoring planar conformations that enhance π-π stacking in supramolecular applications .

Stability and Safety

Q. What are the recommended storage conditions to prevent degradation of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.